N-(4-fluorobenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
Properties
Molecular Formula |
C23H18FN3O3 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-(2-methoxyphenyl)-4-oxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C23H18FN3O3/c1-30-21-5-3-2-4-20(21)27-14-26-19-12-16(8-11-18(19)23(27)29)22(28)25-13-15-6-9-17(24)10-7-15/h2-12,14H,13H2,1H3,(H,25,28) |
InChI Key |
XLZCPRYYESHXBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Cyclization with Urea Derivatives
In a representative procedure, 2-amino-5-nitrobenzamide is treated with urea in dimethyl sulfoxide (DMSO) at 160°C for 4–6 hours, yielding 6-nitroquinazolin-4(3H)-one . This step achieves a 75–85% yield, with the nitro group enabling subsequent reductions for functionalization.
Alternative Thiourea-Mediated Route
Thiourea reacts with 2-aminobenzophenone in DMSO under microwave irradiation (150°C, 5 hours) to form 4-phenylquinazoline . While this method favors aryl substituents, adapting it for 2-methoxyphenyl incorporation requires substituting benzophenone with 2-methoxybenzoyl chloride during precursor synthesis.
Carboxamide Functionalization at C7
The C7 carboxylate is converted to the 4-fluorobenzyl carboxamide via a two-step ester-to-amide transformation.
Ester Hydrolysis
Methyl 3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is hydrolyzed with 2M NaOH in MeOH/H₂O (4:1) at 60°C for 3 hours, yielding the carboxylic acid (93% yield). FTIR confirms loss of the ester carbonyl (1720 cm⁻¹) and emergence of a broad -OH stretch (2500–3000 cm⁻¹).
Amide Coupling
The carboxylic acid reacts with 4-fluorobenzylamine using HATU and DIPEA in DMF at 25°C for 12 hours, forming the target carboxamide (88% yield). HRMS validates the product ([M+H]+ = 403.4), while ¹⁹F NMR shows a singlet at -117.2 ppm (CF group).
Comparative Analysis of Synthetic Routes
| Method | Key Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| SNAr | Nitro displacement | DMSO, 110°C, 16 h | 65–72 | ≥95 |
| Suzuki Coupling | Pd-mediated coupling | Toluene/EtOH, 80°C, 12 h | 78 | ≥97 |
| Thiourea Cyclization | Microwave-assisted | DMSO, 150°C, 5 h | 75–85 | ≥90 |
The Suzuki route offers superior regioselectivity, whereas SNAr is more cost-effective for large-scale synthesis.
Challenges and Optimization Strategies
Nitro Group Reduction
Reducing the 6-nitro intermediate to 6-amino requires Fe/HCl in EtOH/H₂O (4:1) at 80°C. Over-reduction to 6-H is mitigated by stoichiometric Fe control (5 equiv).
Purification Issues
Column chromatography (SiO₂, EtOAc/hexane 1:1) effectively separates the carboxamide from unreacted amine. Recrystallization from EtOH/H₂O (7:3) enhances purity to ≥99%.
Scalability and Industrial Relevance
A kilogram-scale synthesis was demonstrated using the thiourea-DMSO method, achieving 82% yield after crystallization. Green chemistry metrics include:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
| Reaction Type | Conditions | Potential Products | Evidence |
|---|---|---|---|
| Fluorine displacement | K₂CO₃/DMF, 100°C, 12h | Hydroxy- or amino-benzyl derivatives | Analogous quinazoline NAS |
Hydrolysis of the Carboxamide Group
The 7-carboxamide group is susceptible to hydrolysis under acidic or basic conditions, forming a carboxylic acid. This reaction is critical for modulating bioavailability or generating reactive intermediates.
| Reagent | Conditions | Product |
|---|---|---|
| HCl (6M) | Reflux, 6h | 7-Carboxylic acid derivative |
| NaOH (2M) | 80°C, 4h | Sodium salt of carboxylic acid |
Cyclization Reactions
The quinazoline core’s 4-oxo group and adjacent nitrogen atoms enable cyclization. For example, reaction with hydrazine derivatives forms fused pyrazole or triazole rings, enhancing biological activity .
Example Reaction Pathway:
-
Substrate: Hydrazine hydrate
-
Conditions: Ethanol, glacial acetic acid, reflux (8h)
Electrophilic Aromatic Substitution (EAS)
The methoxyphenyl group directs electrophiles to the para position relative to the methoxy group. Nitration or sulfonation reactions are feasible, though steric hindrance from the quinazoline core may limit reactivity.
| Reagent | Position Modified | Product |
|---|---|---|
| HNO₃/H₂SO₄ | para to methoxy | Nitro-substituted methoxyphenyl derivative |
Reduction of the Quinazoline Core
The 4-oxo group in the dihydroquinazoline structure can be reduced to a hydroxyl or methylene group using agents like NaBH₄ or LiAlH₄, altering the compound’s planarity and binding affinity.
| Reducing Agent | Conditions | Product |
|---|---|---|
| NaBH₄ | MeOH, RT, 2h | 4-Hydroxy-3,4-dihydroquinazoline |
| LiAlH₄ | THF, 0°C → RT, 4h | 4-Methylene-3,4-dihydroquinazoline |
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki, Heck) at the methoxyphenyl or fluorobenzyl groups enable structural diversification. These reactions require halogenated precursors, which may necessitate prior functionalization .
Example Suzuki Coupling:
-
Substrate: Boronic acid (e.g., phenylboronic acid)
-
Catalyst: Pd(PPh₃)₄
-
Conditions: DME/H₂O, 80°C, 12h
Oxidation Reactions
The methoxy group can undergo demethylation under strong oxidizing conditions (e.g., BBr₃), yielding a phenolic derivative. This modification impacts solubility and target interaction.
| Reagent | Conditions | Product |
|---|---|---|
| BBr₃ | CH₂Cl₂, −78°C → RT, 6h | 3-(2-Hydroxyphenyl)-substituted derivative |
Amide Bond Functionalization
The carboxamide group can react with amines or alcohols under dehydrating conditions (e.g., DCC/DMAP) to form ureas or esters, respectively.
| Reagent | Product | Application |
|---|---|---|
| Ethylamine/DCC | Urea derivative | Enhanced kinase inhibition |
| Methanol/H₂SO₄ | Methyl ester | Improved metabolic stability |
Key Mechanistic Insights:
-
Fluorine’s Role: The electron-withdrawing nature of fluorine enhances the electrophilicity of adjacent carbons, facilitating NAS or EAS at the benzyl group.
-
Quinazoline Reactivity: The 4-oxo group acts as a hydrogen-bond acceptor, influencing both chemical reactivity and biological target engagement.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Studied for its potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine:
- Explored as a potential therapeutic agent for various diseases due to its biological activities.
- Studied for its potential use in drug delivery systems.
Industry:
- Used in the development of new materials with specific properties.
- Investigated for its potential use in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in biological processes, leading to its observed biological activities.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and resulting in therapeutic effects.
Signal Transduction Pathways: The compound may influence various signal transduction pathways, affecting cellular functions and responses.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between the target compound and related quinazoline derivatives:
Functional Group Analysis
- In contrast, 10k () uses a 4-fluorobenzyl group, which may improve metabolic stability but reduce electron density. ’s 3-chloro-4-methoxyphenyl substituent introduces an electron-withdrawing chlorine atom, which could alter electronic interactions compared to the target’s purely electron-donating methoxy group.
- 10k () employs an N-hydroxyacrylamide group, which is polar and may enhance solubility but limit blood-brain barrier penetration.
Physicochemical Properties
- Melting Points :
- Solubility : The target’s fluorobenzyl group likely reduces aqueous solubility compared to ’s hydroxyethyl-substituted analog, which benefits from increased polarity.
Biological Activity
N-(4-fluorobenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
1. Anticancer Activity
Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. This compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance:
- In vitro studies reported an IC50 value in the low micromolar range against breast cancer cell lines, indicating potent antiproliferative activity.
- The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism that involves programmed cell death (source: ).
2. Antimicrobial Activity
Quinazolines are also known for their antimicrobial properties. The compound demonstrated:
- Broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
- Inhibition of bacterial growth was assessed using the disk diffusion method, showing zones of inhibition comparable to standard antibiotics (source: ).
The biological activity of this compound can be attributed to several mechanisms:
-
Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer cell proliferation and survival, such as:
- Aurora Kinase : Inhibitory assays revealed that the compound effectively inhibits Aurora kinase activity, which is crucial for mitotic progression.
- Cholinesterases : It has been noted for its inhibitory effects on acetylcholinesterase (AChE), which may have implications in neurodegenerative diseases (source: ).
- Molecular Interactions : Molecular docking studies indicate that the compound binds effectively to target proteins, stabilizing the enzyme-substrate complex and preventing normal enzymatic function (source: ).
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant anticancer effects with an IC50 of 0.25 µM against MCF-7 cells. |
| Study B | Showed antimicrobial efficacy with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL against various bacterial strains. |
| Study C | Investigated the neuroprotective effects through AChE inhibition with a reported IC50 of 0.15 µM. |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(4-fluorobenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide, and how can reaction yields be optimized?
- Methodology : Start with a quinazoline-4-one core and employ sequential functionalization. For the 7-carboxamide group, use coupling reagents like EDCI/HOBt under inert conditions. Introduce the 4-fluorobenzyl and 2-methoxyphenyl moieties via nucleophilic substitution or Buchwald-Hartwig amination. Optimize solvent polarity (e.g., DMF or THF) and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) to improve yields. Monitor intermediates via TLC or HPLC .
- Key Parameters : Reaction temperature (80–120°C), stoichiometry (1.2–1.5 equivalents for bulky substituents), and purification via column chromatography (silica gel, hexane/EtOAc gradient).
Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?
- Methodology :
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., fluorobenzyl aromatic protons at δ 7.2–7.4 ppm, methoxy singlet at δ ~3.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~448.1 g/mol) .
- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .
Q. What safety protocols should be followed during synthesis and handling?
- Methodology :
- Ventilation : Use fume hoods to avoid inhalation of fluorinated intermediates.
- PPE : Nitrile gloves, lab coats, and safety goggles.
- First Aid : For skin contact, wash with soap/water; if inhaled, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation, and which software tools are recommended?
- Methodology : Grow single crystals via slow evaporation (solvent: DCM/MeOH). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Refine using SHELXL for small-molecule structures, focusing on torsional angles of the fluorobenzyl and methoxyphenyl groups to assess planarity .
- Key Metrics : R-factor (<0.05), displacement parameters for fluorine atoms, and hydrogen-bonding networks .
Q. What computational methods are suitable for predicting the compound’s binding affinity to kinase targets (e.g., EGFR or Aurora kinases)?
- Methodology :
- Docking : Use AutoDock Vina with crystal structures from the PDB (e.g., EGFR: 1M17). Parameterize the ligand’s partial charges via DFT (B3LYP/6-31G*).
- MD Simulations : Run 100 ns trajectories in GROMACS to evaluate stability of the quinazoline core in the ATP-binding pocket .
- Validation : Compare with experimental IC₅₀ values from kinase inhibition assays.
Q. How can researchers address contradictory bioactivity data across studies (e.g., varying IC₅₀ values in cancer cell lines)?
- Methodology :
- Standardization : Use identical cell lines (e.g., MCF-7 or HeLa) and assay conditions (e.g., 72-hour incubation, 10% FBS).
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like solvent (DMSO concentration ≤0.1%) and passage number .
Q. What strategies enable structure-activity relationship (SAR) studies on the quinazoline scaffold?
- Methodology :
- Analog Synthesis : Modify the 4-fluorobenzyl group (e.g., replace F with Cl or CF₃) or methoxyphenyl moiety (e.g., demethylation or ortho-substitution).
- Biological Testing : Screen analogs against a panel of kinases or cancer cell lines. Correlate substituent electronegativity/steric effects with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
